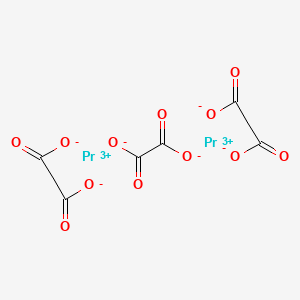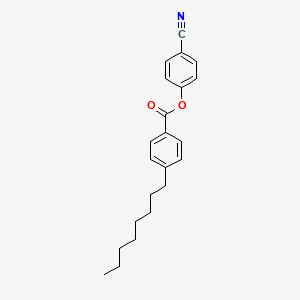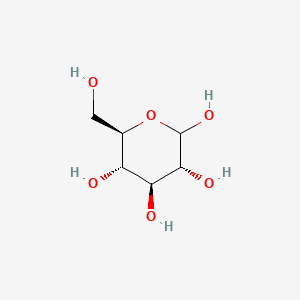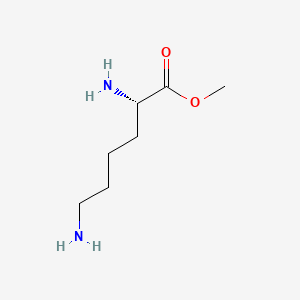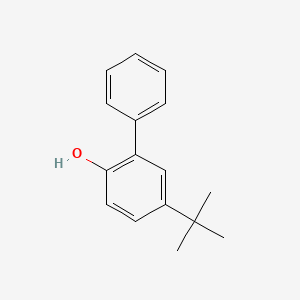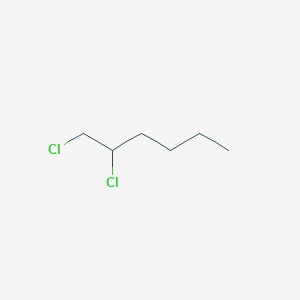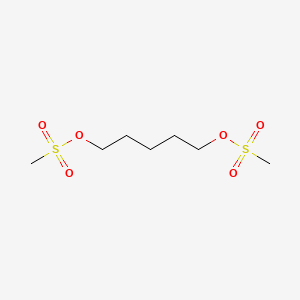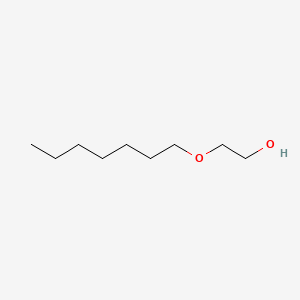
邻苯二甲酸二丁酯
描述
Butyl methyl phthalate is a chemical compound with the molecular formula C13H16O4 . It is an ester of phthalic acid and is mainly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity . It is primarily used to soften polyvinyl chloride (PVC) .
Synthesis Analysis
Phthalates, including butyl methyl phthalate, are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The synthesis of phthalates like dibutyl phthalate has been reported to take place in a liquid state at a moderate temperature between 120-150 °C, and at atmospheric pressure .
Molecular Structure Analysis
The molecular structure of butyl methyl phthalate consists of 13 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for Butyl methyl phthalate can be found on ChemSpider .
Chemical Reactions Analysis
Phthalates, including butyl methyl phthalate, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Physical And Chemical Properties Analysis
The physical and chemical properties of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .
科学研究应用
环境中的邻苯二甲酸酯
- 消费品中的邻苯二甲酸酯:邻苯二甲酸酯,包括邻苯二甲酸丁苄酯 (BBP) 和邻苯二甲酸二正丁酯 (DBP),广泛用于工业和消费品中。它们在塑料材料中的大量使用,极大地促进了环境污染。台湾的研究表明,邻苯二甲酸酯从 PVC 薄膜中大量迁移,表明这些化合物在人群中普遍暴露和高身体负担 (陈等人,2008)。
毒性和健康影响
- 毒性和内分泌干扰:邻苯二甲酸酯,包括邻苯二甲酸丁苄酯 (BBP)、邻苯二甲酸二正丁酯 (DBP) 和邻苯二甲酸二(2-乙基己基)酯 (DEHP),表现出急性毒性和内分泌干扰活性。它们广泛使用引发健康问题,因为对人类生殖和发育系统有潜在影响 (陈等人,2014)。
代谢和分子效应
- DNA 甲基化和雌激素受体激活:DBP 和 BBP 等邻苯二甲酸酯可以在雌激素受体 α 基因的启动子区域诱导 DNA 低甲基化。基因表达的这种改变可能与其促雌激素作用有关,突出了它们作为内分泌干扰物的作用 (姜和李,2005)。
环境污染和修复
- 在河流沉积物中的存在:邻苯二甲酸酯,包括邻苯二甲酸二丁酯 (DBP),存在于各种环境样品中,如河流沉积物。它们的存在反映了它们在环境中的广泛使用和持久性,需要采取策略来去除或减少它们 (Srivastava 等人,2010)。
- 去除策略:去除环境中邻苯二甲酸酯(如邻苯二甲酸丁苄酯 (BBP))的研究已势头强劲。正在探索使用细菌和真菌培养物进行生物修复,以及声化学和光催化降解等技术 (Chatterjee 和 Karlovsky,2010)。
个人护理产品和人体暴露
- 通过个人护理产品暴露:个人护理产品的使用是邻苯二甲酸酯暴露的重要来源。研究表明,使用此类产品与邻苯二甲酸酯代谢物尿液浓度升高有关,突出了消费产品选择对邻苯二甲酸酯暴露的直接影响 (Braun 等人,2014)。
作用机制
Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
安全和危害
未来方向
There is now a great emphasis and impetus on developing efficient and effective technologies for removing these harmful compounds from the environment . These technologies include adsorption, electrochemical, photocatalysis, membrane filtration, and microbial degradation . Future research perspectives for the clean-up of phthalates include the development of novel adsorption materials for extraction of trace phthalates in water, the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers .
属性
IUPAC Name |
2-O-butyl 1-O-methyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-8-6-5-7-10(11)12(14)16-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFSYINDUHLBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074325 | |
| Record name | Butyl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl methyl phthalate | |
CAS RN |
34006-76-3 | |
| Record name | 1-Butyl 2-methyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl methyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



